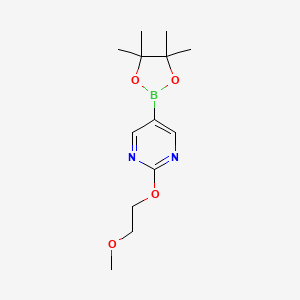![molecular formula C15H14N4O B13988365 8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211245-24-8](/img/structure/B13988365.png)
8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one includes a pyrido[2,3-d]pyrimidine core with a benzylamino group at the 2-position and a methyl group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with benzylamine in the presence of a base such as potassium carbonate can yield the desired product . The reaction typically requires refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反应分析
Types of Reactions
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or other positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these kinases, the compound can potentially halt the growth of cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with an amino group instead of a benzylamino group.
2-(Phenylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a phenylamino group instead of a benzylamino group.
2-(Methylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a methylamino group instead of a benzylamino group.
Uniqueness
2-(Benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
211245-24-8 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC 名称 |
2-(benzylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14N4O/c1-19-13(20)8-7-12-10-17-15(18-14(12)19)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17,18) |
InChI 键 |
VHYCWKUSTZPDNI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC2=CN=C(N=C21)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


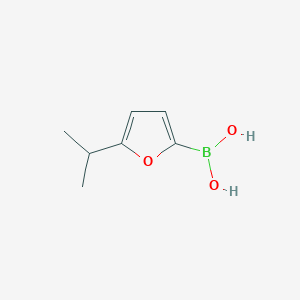
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


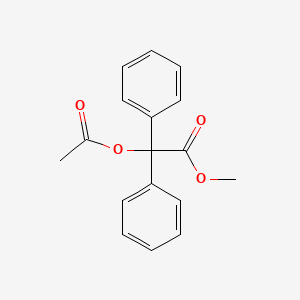
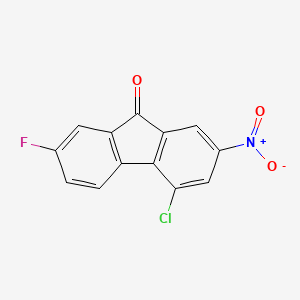
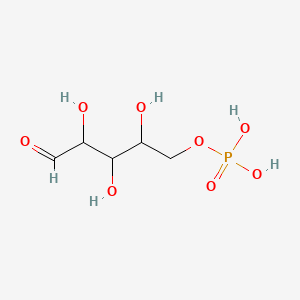
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
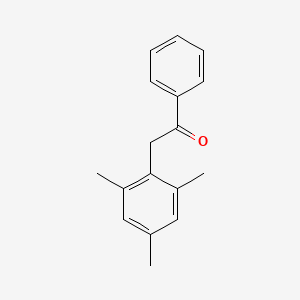
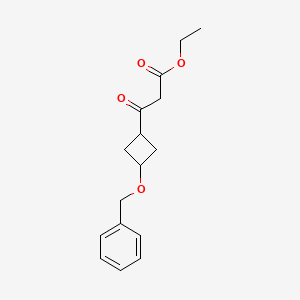
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

